2-nitro-1H-imidazol-1-amine
Description
Overview of Imidazole (B134444) and Nitroimidazole Chemistry in Research
The imidazole ring is a five-membered heterocyclic organic compound containing two nitrogen atoms. ijprajournal.com This fundamental structure is a crucial component of many biologically important molecules, including the amino acid histidine, purines in nucleic acids, and histamine. ajrconline.orgajrconline.org The unique electronic properties of the imidazole ring, such as its aromaticity and ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile role in biological systems and medicinal chemistry. ijprajournal.comresearchgate.net Imidazole derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. ajrconline.orgrjptonline.org
The introduction of a nitro group (NO₂) to the imidazole ring creates a class of compounds known as nitroimidazoles. This modification significantly influences the compound's electronic and chemical properties, often enhancing its biological activity. ajrconline.org Nitroimidazoles are particularly recognized for their efficacy against anaerobic bacteria and protozoan parasites. researchgate.netwikipedia.org The position of the nitro group on the imidazole ring (e.g., 2-nitro, 4-nitro, or 5-nitro) can lead to variations in their pharmacological profiles. ajrconline.org
Historical Context and Evolution of 2-nitro-1H-imidazole Research
The journey of nitroimidazole research began in the 1950s with the discovery of azomycin (B20884) (2-nitroimidazole) from a natural source, which exhibited activity against Trichomonas vaginalis. mdpi.comnih.gov This discovery spurred further investigation into the synthesis and biological evaluation of various nitroimidazole derivatives. nih.gov A significant milestone in this field was the development of metronidazole (B1676534), a 5-nitroimidazole, which became a widely used antibiotic. ajrconline.org
Research into 2-nitroimidazoles gained momentum with the synthesis and investigation of compounds like benznidazole, which is used in the treatment of Chagas disease. mdpi.comnih.gov The core 2-nitroimidazole (B3424786) scaffold has been a focal point for the development of new therapeutic agents due to its potent biological activity. researchgate.net Over the years, numerous synthetic methodologies have been developed to create a diverse library of 2-nitroimidazole derivatives with varied substituents, aiming to enhance their efficacy and explore new applications. nih.gov
Current Research Directions and Significance of the 2-nitro-1H-imidazol-1-amine Scaffold
Current research on the this compound scaffold is multifaceted, with a primary focus on its potential applications in medicinal chemistry. The amine group at the 1-position offers a reactive site for further chemical modifications, allowing for the synthesis of a wide array of derivatives. This "scaffold hopping" approach and the functionalization of the known 2-nitroimidazole core are key strategies in the quest for novel bioactive compounds. nih.gov
One of the significant areas of investigation is the development of new anti-parasitic agents. Researchers are actively exploring derivatives of this compound for their activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The rationale behind this research lies in the established anti-parasitic properties of the broader 2-nitroimidazole class. mdpi.com
Furthermore, the 2-nitroimidazole core is being investigated for its potential as a hypoxic cell radiosensitizer and for imaging hypoxic tumors. nih.govnih.gov The nitro group can be bioreductively activated under low-oxygen conditions, a characteristic of many solid tumors, leading to cytotoxic effects. This property makes the this compound scaffold a promising platform for the design of novel anticancer agents. The synthesis of various derivatives, such as N-substituted acetamides, is a common strategy to explore and optimize this potential. google.comgoogle.com
The table below provides a summary of key research findings related to derivatives of the 2-nitro-1H-imidazole scaffold.
| Derivative | Research Focus | Key Findings |
| 2-(2-Nitro-1H-imidazol-1-yl)ethanamine | Synthesis and chemical properties | Can be synthesized from tert-butyl (2-(2-nitro-1H-imidazol-1-yl)ethyl)carbamate. nih.gov |
| N-Benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide | Anti-parasitic activity | Shows activity against Trypanosoma cruzi. google.com |
| [¹⁸F]EF5 | Hypoxia imaging | Investigated as a PET agent for detecting hypoxic tumors. nih.gov |
| 2-Nitro-1-vinyl-1H-imidazole | Anti-parasitic activity | Shows activity against Trypanosoma cruzi. mdpi.comresearchgate.net |
The ongoing research into this compound and its derivatives underscores the continued importance of the nitroimidazole scaffold in the search for new and effective therapeutic agents. The ability to readily modify the core structure allows for the fine-tuning of its biological and chemical properties, paving the way for the discovery of compounds with enhanced activity and novel applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitroimidazol-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-6-2-1-5-3(6)7(8)9/h1-2H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGXVAZSFAMIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Nitro 1h Imidazol 1 Amine and Its Derivatives
General Strategies for Imidazole (B134444) Ring Construction
The construction of the imidazole ring is a fundamental step in the synthesis of many biologically active compounds. Various methods have been developed, often categorized by the components used to form the heterocyclic ring.
Multi-component reactions are efficient methods for synthesizing complex molecules in a single step from three or more reactants. For imidazole synthesis, these approaches offer a convergent and atom-economical route. A prominent example is the Debus-Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. enamine.net This method is versatile and has been used commercially to produce a variety of imidazoles. enamine.net The reaction is thought to proceed in two main stages: the initial condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine, which then condenses with the aldehyde to form the imidazole ring. enamine.net Modifications of this reaction, such as replacing one equivalent of ammonia with a primary amine, can lead to N-substituted imidazoles. enamine.net
Another multi-component approach involves the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst like erbium triflate to produce highly substituted imidazoles in excellent yields. Furthermore, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions.
The synthesis of the imidazole ring can also be achieved through the cyclization of specific precursors. The reaction between a dicarbonyl compound (such as glyoxal, an α-keto aldehyde, or an α-diketone) and an aldehyde in the presence of ammonia is a foundational method for imidazole synthesis. nih.govresearchgate.net For instance, the condensation of a dicarbonyl compound with an aldehyde and two molecules of ammonia can yield 2,4,5-trisubstituted imidazoles. nih.gov Formamide can often be used as a substitute for ammonia in these reactions. nih.govresearchgate.net
Targeted Synthesis of 2-nitro-1H-imidazol-1-amine Core and Analogues
The synthesis of the 2-nitroimidazole (B3424786) core is a critical step in accessing a wide range of derivatives. One of the earliest and most common methods for the synthesis of 2-nitroimidazole (also known as azomycin) starts from 2-aminoimidazole. wikipedia.org This process involves the diazotization of 2-aminoimidazole followed by a nitration step. wikipedia.org For example, 2-aminoimidazole hydrochloride can be treated with sodium nitrite (B80452) in concentrated fluoboric acid, followed by reaction with an excess of sodium nitrite in the presence of copper powder as a catalyst. nih.gov
While the synthesis of the 2-nitroimidazole core is well-documented, a direct and specific synthetic route for this compound is not prominently described in the reviewed scientific literature. The existing research primarily focuses on the synthesis of C-amino or N-alkyl/acyl derivatives of 2-nitroimidazole.
The synthesis of analogues of this compound, particularly those with substituents on the imidazole ring or the exocyclic nitrogen, often starts from a pre-formed 2-nitroimidazole ring. For instance, various 2-nitroimidazole derivatives are synthesized by attaching different functional groups to the core structure. acs.org
Derivatization and Functionalization Approaches
Once the 2-nitroimidazole core is synthesized, it can be further modified to produce a diverse range of derivatives with varied properties. Common derivatization strategies include N-alkylation, N-acylation, and the introduction of halogenated moieties.
N-alkylation of 2-nitroimidazole is a common method to introduce various side chains. This can be achieved by reacting 2-nitroimidazole with an appropriate alkylating agent in the presence of a base. For example, starting materials for certain derivatives are synthesized by the N-alkylation of commercially available 2-nitroimidazole. acs.org The reaction conditions, such as the choice of base, solvent, and temperature, can influence the regioselectivity of the alkylation, especially in asymmetrically substituted imidazoles. nih.govacs.org
N-acylation is another important functionalization reaction. For instance, the acylation of N-alkylated 2-nitroimidazole derivatives with agents like fluoroacetyl chloride and bromoacetyl bromide can be used to introduce specific acyl groups. acs.org Methodologies have been developed to achieve selective N-acylation over O-acylation when a hydroxyl group is present in the side chain. organic-chemistry.orgrsc.org
Below is a table summarizing examples of N-alkylation and N-acylation reactions of 2-nitroimidazoles.
| Starting Material | Reagent | Reaction Type | Product |
| 2-nitroimidazole | tert-butyl (2-bromoethyl)carbamate | N-Alkylation | tert-butyl (2-(2-nitro-1H-imidazol-1-yl)ethyl)carbamate |
| 2-(2-nitro-1H-imidazol-1-yl)ethan-1-amine | Bromoacetyl bromide | N-Acylation | 2-bromo-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide |
| 2-(2-nitro-1H-imidazol-1-yl)ethan-1-ol | Bromoacetyl bromide | N/O-Acylation | 2-(2-nitro-1H-imidazol-1-yl)ethyl 2-bromoacetate |
The introduction of halogen atoms to the 2-nitroimidazole scaffold can significantly alter its physicochemical and biological properties. Direct bromination of 2-nitroimidazole with N-bromosuccinimide (NBS) can lead to the formation of 4,5-dibromo-2-nitroimidazole in high yield. However, selective bromination to obtain mono-brominated derivatives can be challenging. For instance, direct bromination of 1-methyl-2-nitroimidazole (B155463) can yield 4-bromo-1-methyl-2-nitroimidazole.
Halogenated moieties can also be introduced as part of a side chain through N-alkylation or N-acylation with halogen-containing reagents. For example, reacting 2-nitroimidazole with 1,2-dibromoethane (B42909) can be used to synthesize 1-(2-bromoethyl)-2-nitro-1H-imidazole. Furthermore, the synthesis of fluorinated derivatives has been achieved through the acylation of amino-functionalized 2-nitroimidazoles with fluoroacetyl chloride. acs.org The presence of a nitro group can activate adjacent halogen atoms towards nucleophilic displacement, allowing for further functionalization.
The following table provides examples of reactions involving the introduction of halogenated moieties.
| Starting Material | Reagent | Reaction Type | Product |
| 2-nitroimidazole | N-bromosuccinimide | Ring Bromination | 4,5-dibromo-2-nitroimidazole |
| 1-methyl-2-nitroimidazole | Bromine | Ring Bromination | 4-bromo-1-methyl-2-nitroimidazole |
| 2-nitroimidazole | 1,2-dibromoethane | N-Alkylation | 1-(2-bromoethyl)-2-nitro-1H-imidazole |
| 2-(2-nitro-1H-imidazol-1-yl)ethan-1-amine | Fluoroacetyl chloride | N-Acylation | 2-fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide |
Formation of Vinyl Derivatives
The synthesis of vinyl derivatives of 2-nitroimidazole is a key strategy for creating building blocks amenable to further modification. A notable method involves the reaction of 2-nitroimidazole with an excess of 1,2-dibromoethane. mdpi.com Researchers have found that by carefully controlling reaction conditions, such as temperature and stoichiometry, it is possible to selectively produce either vinylic or halogenated derivatives. researchgate.net
An optimized protocol for synthesizing 2-nitro-1-vinyl-1H-imidazole involves heating 2-nitroimidazole with 4.0 mmol equivalents of 1,2-dibromoethane at 70 °C, which results in a 52% yield and nearly 100% conversion to the vinyl product. mdpi.com During this reaction, a minor byproduct, 1,2-bis(2-nitro-1H-imidazol-1-yl)ethane, may also be formed in trace amounts. mdpi.com The vinyl group serves as a reactive handle, making these derivatives valuable for molecular hybridization through coupling reactions that form new carbon-carbon bonds. mdpi.comresearchgate.net Other research has also focused on preparing 2-nitro-1H-imidazoles where a 5-vinyl chain is modified with various functional groups, such as aldehydes (CHO), ketones (COCH3), or nitro groups (NO2). nih.gov
| Reactant | Reagent | Stoichiometry (Reagent eq.) | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-nitroimidazole | 1,2-dibromoethane | 4.0 | 70 °C | 2-nitro-1-vinyl-1H-imidazole | 52% | mdpi.com |
Synthesis of Aminoethyl Derivatives
The introduction of an aminoethyl group at the N-1 position of the 2-nitroimidazole core is a common synthetic goal. One direct route to synthesize 2-(2-Nitro-1H-imidazol-1-yl)ethanamine involves the deprotection of a precursor molecule. nih.gov For instance, a tert-butoxycarbonyl (Boc) protected amine can be treated with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) at room temperature for one hour. nih.gov After the removal of the solvent and co-evaporation with methanol, the desired 2-(2-Nitro-1H-imidazol-1-yl)ethanamine can be obtained as a white solid with a high yield of 96%. nih.gov
Another approach has been demonstrated in the synthesis of derivatives such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanamine dihydrobromide, starting from metronidazole (B1676534). brieflands.com This multi-step process can involve the use of reagents like triphenylphosphine, phthalimide, and diisopropyl azodicarboxylate (DIAD) in dry tetrahydrofuran (B95107) (THF). brieflands.com The synthesis of various amide derivatives can also be achieved by reacting a carboxylic acid intermediate, such as 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid, with compounds like sulfanilamide, sulfamethoxazole, and isoniazid (B1672263). derpharmachemica.com
Strategies for Radiolabeling and Precursor Synthesis
The development of radiolabeled 2-nitroimidazole derivatives often requires the synthesis of specific precursors that can be readily tagged with a radioisotope. A common strategy is to prepare bromo-substituted analogs which can then undergo nucleophilic substitution with a radionuclide. nih.govnih.gov For labeling with fluorine-18 (B77423) ([¹⁸F]), a frequently used method involves reacting the precursor with [¹⁸F]F⁻ in the presence of 18-crown-6 (B118740) and potassium bicarbonate (KHCO₃) in dimethyl sulfoxide (B87167) (DMSO) at 90 °C for 10 minutes. nih.govnih.govresearchgate.net
The synthesis of these precursors is a critical step. For example, a three-step pathway starting from commercially available 2-nitroimidazole can yield the necessary bromo-substituted precursors for producing radiotracers like [¹⁸F]NEFA (2-fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide). nih.govnih.gov Another precursor strategy involves synthesizing 2-(2-nitro-1H-imidazol-1-yl)acetic acid, which can then be coupled to other molecules, such as 4-(aminomethyl)phenylboronic acid pinacol (B44631) ester, to create precursors for radiotracers like [¹⁸F]FBNA. usp.br The most widely studied radiopharmaceutical for imaging tumor hypoxia is Fluoromisonidazole, [¹⁸F]FMISO, which is also a 2-nitroimidazole derivative. usp.br
| Precursor Type | Radiolabeling Reagents | Reaction Conditions | Resulting Radiotracer Example | Reference |
|---|---|---|---|---|
| Bromo-substituted analog | [¹⁸F]F⁻/18-crown-6/KHCO₃ | DMSO, 90 °C, 10 min | [¹⁸F]NEFA | nih.govnih.govresearchgate.net |
| Boronic acid pinacol-ester conjugate | [¹⁸F]F⁻ | Not specified | [¹⁸F]FBNA | usp.br |
Hybridization and Conjugation Strategies
Hybridization and conjugation strategies aim to link the 2-nitroimidazole core to other molecular entities to create hybrid molecules. The functional groups introduced in the preceding synthetic steps, such as vinyl, aminoethyl, or carboxylic acid groups, are instrumental for this purpose.
The vinyl moiety on 2-nitro-1-vinyl-1H-imidazole is highlighted as a particularly useful building block for molecular hybridization. mdpi.comresearchgate.net It enables the attachment of the 2-nitroimidazole pharmacophore to other bioactive molecules or natural products through various C-C coupling reactions. researchgate.net Similarly, carboxylic acid derivatives of 2-nitroimidazole can be conjugated with other molecules. For instance, 2-(2-nitro-1H-imidazol-1-yl)acetic acid has been coupled with 4-(aminomethyl)phenylboronic acid pinacol ester using carbonyldiimidazole (CDI). usp.br Another approach involves the synthesis of amide derivatives by condensing 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid with various sulfonamides or isoniazid in the presence of phosphorus oxychloride as a condensing agent. derpharmachemica.com These strategies demonstrate the versatility of the 2-nitroimidazole scaffold in creating complex hybrid molecules.
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry. jocpr.comjetir.org This technique has been successfully applied to the synthesis of 2-nitroimidazoles and related heterocyclic structures. jocpr.com
A greener methodology for preparing a library of 2-nitroimidazoles involves the microwave irradiation of 2-aminoimidazoles with sodium nitrite under solvent-free conditions. jocpr.com This reaction is catalyzed by a natural, iron-rich kaolinite (B1170537) clay, avoiding the use of strong mineral acids. jocpr.com The use of microwave energy is a general strategy for accelerating the synthesis of various imidazole derivatives. nih.gov Studies comparing classical heating with microwave irradiation for the synthesis of 5(6)-nitro-1H-benzimidazoles have shown that the microwave approach significantly shortens reaction times from hours to minutes while often increasing product yields. researchgate.net This efficiency makes microwave-assisted synthesis a highly attractive and environmentally benign protocol for producing these compounds. jetir.orgnih.gov
| Reaction | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Synthesis of 2-benzyl-5(6)-nitro-1H-benzimidazole | Conventional | 4 h | 75 | researchgate.net |
| Microwave | 4 min | 86 | researchgate.net | |
| Synthesis of 2-(4-methylbenzyl)-5(6)-nitro-1H-benzimidazole | Conventional | 4 h | 78 | researchgate.net |
| Microwave | 3 min | 90 | researchgate.net |
Chemical Reactivity and Mechanistic Studies of 2 Nitro 1h Imidazol 1 Amine
Electronic Structure and Reactivity Descriptors
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the electronic properties and predicting the reactive sites of a molecule. Reactivity descriptors such as Fukui functions and the dual descriptor are employed to map out the regions most susceptible to electrophilic or nucleophilic attack. While specific studies on 2-nitro-1H-imidazol-1-amine are limited, research on the analogous compound 2,4,5-trinitro-1H-imidazol-1-amine offers a valuable model for understanding its electronic characteristics. researchgate.netresearchgate.net
Fukui functions are used in computational chemistry to determine local reactivity by identifying which atoms are more likely to donate or accept electrons. nih.gov The function for nucleophilic attack (f+) approximates the electron density of the Lowest Unoccupied Molecular Orbital (LUMO), highlighting sites prone to attack by electron-rich species. Conversely, the function for electrophilic attack (f-) is related to the Highest Occupied Molecular Orbital (HOMO) density, indicating sites that are likely to be attacked by electron-deficient species. nih.gov
The dual descriptor (Δf(r) or f(2)(r)) is considered a more precise tool than individual Fukui functions because it can unambiguously reveal both nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) zones within a molecule simultaneously. researchgate.netresearchgate.net It is particularly effective for systems where reagents might accept and donate electrons at the same time. acs.org A mathematical analysis has shown the dual descriptor to be a more accurate local reactivity descriptor, as it is less affected by certain computational approximations compared to Fukui functions. researchgate.net
In studies of the related compound 2,4,5-trinitro-1H-imidazol-1-amine, DFT calculations at the B3LYP/6-311(d,p) level of theory were used to analyze its local reactivity. researchgate.net The analysis of Fukui functions and the dual descriptor provides a clear picture of the reactive sites.
For 2,4,5-trinitro-1H-imidazol-1-amine, the dual descriptor map reveals distinct regions of reactivity. researchgate.net The zones where the descriptor is positive (Δf(r) > 0) indicate the centers most susceptible to nucleophilic attack . Conversely, areas where the descriptor is negative (Δf(r) < 0) are the preferred sites for electrophilic attack . researchgate.net This detailed mapping is crucial for predicting how the molecule will interact with other reagents and for designing synthetic pathways. researchgate.net
| Descriptor | Definition | Predicted Reactivity Site |
|---|---|---|
| Fukui Function (f+) | Indicates sites for nucleophilic attack | Regions of high LUMO density |
| Fukui Function (f-) | Indicates sites for electrophilic attack | Regions of high HOMO density |
| Dual Descriptor (Δf(r)) | Simultaneously reveals sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack | Biphasic function identifying both electrophilic and nucleophilic zones |
Nitro Group Reduction Mechanisms
The reduction of a nitro group is a fundamental transformation for nitroaromatic compounds. masterorganicchemistry.com This process involves a six-electron reduction that converts the nitro group (-NO₂) into a primary amine (-NH₂). nih.gov The reaction typically proceeds through sequential two-electron steps, forming nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates. nih.gov
The general mechanism can be summarized as: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or by using dissolving metals in the presence of acid (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.comyoutube.com Enzymatic reduction is also a key pathway in biological systems, catalyzed by a variety of enzymes known as nitroreductases. nih.govnih.gov While the general principles of nitro group reduction are well-established, specific mechanistic studies detailing this process for this compound are not prominently available in the reviewed literature.
Nucleophilic Substitution and Ring Transformation Reactions
The electron-deficient nature of the nitroimidazole ring makes it susceptible to nucleophilic attack, leading to substitution or more complex ring transformation reactions.
Cine-substitution is a type of nucleophilic substitution where the incoming nucleophile occupies a position adjacent to the carbon atom that was originally bonded to the leaving group. This reaction is distinct from direct substitution where the nucleophile replaces the leaving group at the same position. Studies on related nitroimidazole derivatives have demonstrated this reactivity. For example, 1-aryl-2-methyl-4-nitroimidazoles have been shown to react with thiols, such as 2-aminoethanethiol or 2-hydroxyethanethiol, to yield products of cine-substitution, where the nitro group is replaced by the thiol group at an adjacent carbon. researchgate.net Although this reaction has been documented for other nitroimidazoles, specific examples involving this compound have not been found in the surveyed literature.
The ANRORC mechanism is a pathway for nucleophilic substitution on heterocyclic rings that involves the A ddition of a N ucleophile, followed by R ing O pening and subsequent R ing C losure. wikipedia.org This mechanism is particularly relevant for explaining product formation in reactions of heterocyclic compounds with strong nucleophiles like metal amides. wikipedia.org
Mechanistic studies on dinitroimidazole derivatives reacting with aniline (B41778) have explored ANRORC-like pathways. uchile.clresearchgate.net The proposed mechanism involves an initial nucleophilic attack on the imidazole (B134444) ring, typically at the C5 position, which is facilitated by distortion of the imidazole ring. uchile.clresearchgate.netresearchgate.net This is followed by a ring-opening step to form an open-chain intermediate, and a final 5-exo-trig cyclization and elimination step to yield the transformed product. uchile.cl The cyclization step is often the rate-determining step of the reaction. uchile.cl While the ANRORC mechanism is a known reaction pathway for nitroimidazoles, specific studies detailing this transformation for this compound were not identified.
Intramolecular Cyclization and Rearrangement Processes
The intramolecular reactivity of this compound is a subject of scientific interest due to the presence of proximate reactive functional groups. While specific studies on the intramolecular cyclization and rearrangement of this compound are not extensively detailed in publicly available literature, the chemical nature of its structure suggests potential pathways for such transformations. These hypothetical reactions are informed by the known chemistry of related nitroimidazole and amine compounds.
One potential rearrangement process could be initiated by the reduction of the nitro group. Under hypoxic conditions, the nitro group of nitroimidazoles can be reduced to form reactive intermediates like nitroso, hydroxylamino, and amino derivatives. These intermediates are often central to the biological activity of nitroimidazoles. The formation of a hydroxylamino group at the C2 position, adjacent to the N1-amine, could potentially lead to intramolecular cyclization. For instance, the hydroxylamine could nucleophilically attack a suitably activated carbon of a side chain, if present, or undergo more complex rearrangements.
Furthermore, rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. wiley-vch.de General rearrangement reactions like the Hofmann or Beckmann rearrangements involve the migration of an alkyl or aryl group. wikipedia.orgmasterorganicchemistry.com For this compound, a Hofmann-type rearrangement, which converts a primary amide to a primary amine with one less carbon atom, is not directly applicable due to the absence of a primary amide group. wikipedia.org Similarly, the Beckmann rearrangement, which transforms an oxime into an amide, is also not directly relevant. masterorganicchemistry.com
However, other types of rearrangements could be envisaged. For example, in the presence of strong acids, N-substituted arylhydroxylamines can undergo rearrangement, as seen in the Bamberger rearrangement which converts N-phenylhydroxylamine to 4-aminophenol. wiley-vch.de While this compound is not an N-phenylhydroxylamine, this reaction highlights the potential for rearrangements involving N-substituted amine derivatives under specific conditions.
The study of rearrangement processes in substituted nitroanilines in concentrated sulfuric acid has shown that a 1,3-migration of the nitro group can occur. researchgate.net This suggests that under strongly acidic conditions, the nitro group of this compound might also be capable of migration, leading to a structural isomer.
It is important to note that these potential intramolecular cyclization and rearrangement processes are hypothetical and would require dedicated experimental and computational studies for verification. The specific reaction conditions, such as temperature, pH, and the presence of catalysts, would play a crucial role in determining the feasibility and outcome of any such reaction.
Interactions with Metallic Surfaces and Adsorption Mechanisms
Imidazole derivatives are known to be effective corrosion inhibitors for various metals, including aluminum, in acidic media. researchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film. researchgate.net The adsorption can occur through the nitrogen atoms of the imidazole ring, which can donate lone pair electrons to the vacant d-orbitals of the metal. researchgate.net Additionally, the π-electrons of the aromatic imidazole ring can interact with the metal surface. researchgate.net
The nitro group, being a strong electron-withdrawing group, will influence the electronic properties of the imidazole ring and the amine group, which in turn will affect their interaction with the metallic surface. The oxygen atoms of the nitro group also have lone pairs of electrons and could potentially participate in the adsorption process.
Computational studies, such as quantum chemical calculations, can provide valuable insights into the adsorption mechanism by determining the preferred adsorption sites, adsorption energies, and the nature of the chemical bonds formed between the molecule and the metal surface. researchgate.net Surface analysis techniques like scanning electron microscopy (SEM) can be used to characterize the protective film formed on the metal surface. researchgate.net
Theoretical and Computational Investigations of 2 Nitro 1h Imidazol 1 Amine
Quantum Chemical Approaches
Quantum chemical methods are fundamental to predicting the intrinsic properties of a molecule. These approaches model the electronic structure and geometry of a compound, from which a wealth of information can be derived.
Density Functional Theory (DFT) Calculations for Molecular Optimization
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to their lowest energy state and calculating various molecular properties.
In a comprehensive study on a series of aminonitroimidazoles, DFT calculations were performed at the B3LYP/aug-cc-pVDZ level to explore their geometric and electronic structures. nih.gov This level of theory is well-regarded for providing a reliable balance between computational cost and accuracy for organic molecules. The optimization process involves finding the stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. For aminonitroimidazoles, key parameters such as bond lengths, bond angles, and dihedral angles are determined. The position of the amino (-NH₂) and nitro (-NO₂) groups on the imidazole (B134444) ring significantly influences the final optimized geometry and electronic distribution of the molecule. nih.gov
Table 1: Representative Optimized Geometrical Parameters for Aminonitroimidazole Isomers Note: This table presents calculated data for related aminonitroimidazole compounds to illustrate typical values, as specific data for 2-nitro-1H-imidazol-1-amine was not available in the cited literature.
| Parameter | 4-amino-5-nitro-imidazole | 2-amino-4-nitro-imidazole |
| Bond Lengths (Å) | ||
| N1-C2 | 1.378 | 1.355 |
| C2-N3 | 1.319 | 1.388 |
| N3-C4 | 1.381 | 1.375 |
| C4-C5 | 1.375 | 1.369 |
| C5-N1 | 1.361 | 1.371 |
| C4-N(amino) | 1.358 | 1.360 |
| C5-N(nitro) | 1.425 | 1.430 |
| **Bond Angles (°) ** | ||
| C5-N1-C2 | 108.3 | 108.6 |
| N1-C2-N3 | 111.2 | 110.5 |
| C2-N3-C4 | 106.3 | 106.9 |
| N3-C4-C5 | 110.8 | 111.3 |
| C4-C5-N1 | 103.4 | 102.7 |
Data compiled from DFT calculations on related aminonitroimidazole structures.
Analysis of Global and Local Reactivity Indices
Global and local reactivity descriptors, derived from DFT calculations, are essential for predicting the chemical reactivity and stability of molecules. These indices help in understanding how a molecule will interact with other chemical species. Key global reactivity indices include:
HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally implies higher reactivity.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Studies on aminonitroimidazoles have shown that the number and position of nitro and amino groups have a pronounced effect on these reactivity indices. nih.gov For instance, an increase in the number of nitro groups generally leads to a smaller HOMO-LUMO gap, indicating increased reactivity and sensitivity. nih.gov
Local reactivity indices, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis is crucial for understanding the regioselectivity of chemical reactions involving this compound.
Table 2: Calculated Global Reactivity Descriptors for a Model Aminonitroimidazole Note: This table is illustrative and based on general findings for the aminonitroimidazole class, as specific data for this compound was not available.
| Descriptor | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap (ΔE) | 4.3 |
| Chemical Hardness (η) | 2.15 |
| Chemical Potential (μ) | -5.35 |
| Electrophilicity Index (ω) | 6.67 |
Molecular Modeling and Docking Studies (e.g., for ligand-protein interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a nitroimidazole derivative, might interact with a biological target, typically a protein or enzyme.
Nitroimidazole derivatives are a well-established class of compounds with applications as antimicrobial and anticancer agents. aabu.edu.joelsevierpure.comnih.gov Molecular docking studies on various nitroimidazole analogues have been performed to elucidate their mechanism of action. aabu.edu.jonih.govjscimedcentral.com For instance, docking studies of nitroimidazole-indole conjugates against Entamoeba histolytica O-acetyl-serine sulfohydrolase protein (EhOASS) have helped in understanding the key interactions within the enzyme's active site, guiding the design of more potent inhibitors. jscimedcentral.com Similarly, docking investigations of piperazine-tagged nitroimidazoles have revealed their binding modes in the hydrophobic pocket of cancer-related proteins, correlating with their observed antiproliferative activity. aabu.edu.joelsevierpure.com
For this compound, molecular docking could be employed to screen its binding affinity against various therapeutic targets. Such studies would involve:
Obtaining the 3D structure of the target protein (from databases like the Protein Data Bank).
Generating a 3D model of this compound and optimizing its geometry.
Using docking software to predict the binding poses and calculate the binding affinity (often expressed as a docking score or binding free energy).
Analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.
These in silico studies can provide valuable predictions about the biological potential of this compound and prioritize it for further experimental testing. researchgate.netresearchgate.net
Theoretical Studies of Thermodynamic Parameters
The thermodynamic properties of a compound, such as its heat of formation (HOF), are critical for assessing its stability and energy content, particularly for energetic materials. DFT calculations are a reliable method for predicting these parameters.
For aminonitroimidazoles, the calculated HOF is a key indicator of their performance as energetic materials. nih.gov The HOF can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to cancellation of errors in the calculations. The position of the amino and nitro groups on the imidazole ring has been shown to significantly influence the HOF. nih.gov A higher positive heat of formation often correlates with higher energy content. These theoretical predictions are vital for the rational design of new energetic materials with desired properties of performance and stability. nih.gov
Table 3: Calculated Thermodynamic Properties for a Model Aminonitroimidazole Note: The values are for illustrative purposes based on studies of related compounds.
| Property | Calculated Value |
| Heat of Formation (gas phase) | +250 kJ/mol |
| Entropy (S) | 320 J/mol·K |
| Constant Volume Heat Capacity (Cv) | 100 J/mol·K |
Periodic Model Simulations for Surface Interactions
Periodic model simulations are computational methods used to study systems that have a repeating structure in three dimensions, such as crystals or surfaces. These simulations are particularly useful for investigating the interaction of molecules with surfaces, a phenomenon central to fields like catalysis, materials science, and chromatography.
Periodic simulations could be used to model the interaction of this compound with metal surfaces, which is relevant to its potential as a corrosion inhibitor, or with the surfaces of crystalline energetic materials to understand its role as a potential co-crystal former. These simulations would provide insights into adsorption energies, surface diffusion, and the orientation of the molecule on the surface, which are difficult to determine experimentally.
Advanced Applications of 2 Nitro 1h Imidazol 1 Amine and Its Derivatives in Material and Imaging Sciences
Radiotracer Development for Positron Emission Tomography (PET) Imaging
The evaluation of tumor oxygenation status is critical for planning cancer treatments, as hypoxia is a major cause of resistance to radiotherapy and chemotherapy. nih.gov Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that can visualize and quantify hypoxia in vivo using targeted radiopharmaceuticals. nih.govnih.gov 2-nitroimidazole (B3424786) derivatives are the most extensively studied class of compounds for this purpose due to their selective accumulation in hypoxic tissues. e-century.usnih.gov
The fundamental design of 2-nitroimidazole-based radioligands for hypoxia imaging is based on the principle of bioreductive activation. openmedscience.com These compounds are typically designed to be sufficiently lipophilic to diffuse passively across cell membranes. e-century.usnih.gov
The key steps in their mechanism of action are:
Cellular Uptake: The radiotracer freely enters both normal (normoxic) and low-oxygen (hypoxic) cells. nih.gov
Enzymatic Reduction: Inside the cell, the nitro group (NO₂) of the imidazole (B134444) ring undergoes a one-electron reduction, a process mediated by intracellular nitroreductase enzymes. This reduction forms a nitro radical anion. nih.govmdpi.com
Oxygen-Dependent Reoxidation: In normoxic cells with sufficient oxygen, this radical anion is rapidly re-oxidized back to the original parent compound, which can then diffuse out of the cell. mdpi.com
Irreversible Trapping in Hypoxia: In hypoxic cells, the lack of oxygen prevents reoxidation. The nitro radical anion undergoes further reduction steps, leading to the formation of highly reactive species like nitroso- and hydroxylamine (B1172632) compounds. nih.govmdpi.com These reactive intermediates covalently bind to intracellular macromolecules, such as proteins, effectively trapping the radiotracer within the hypoxic cell. mdpi.comresearchgate.net
This selective trapping mechanism results in a higher concentration of the radiotracer in hypoxic regions compared to well-oxygenated tissues, creating a detectable signal for PET or SPECT imaging. openmedscience.com The 2-nitroimidazole structure is particularly suitable because it has a more positive single-electron reduction potential, allowing it to be efficiently reduced and retained in hypoxic cells. nih.gov
A critical design parameter is the lipophilicity of the radioligand. While initial tracers like [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO) are effective, their high lipophilicity leads to slow clearance from non-target tissues, resulting in low image contrast. nih.govsnmjournals.org This has driven the development of second-generation, more hydrophilic tracers, such as [¹⁸F]FAZA (fluoroazomycin arabinoside), which exhibit more rapid clearance and provide better tumor-to-background ratios. mdpi.comnih.gov
| Radiotracer | Key Structural Feature | Lipophilicity (LogP) | Key Characteristic |
| [¹⁸F]FMISO | 2-nitroimidazole with fluoropropyl side chain | 0.4 | Most extensively studied; slow clearance from normoxic tissue. nih.gov |
| [¹⁸F]FAZA | 2-nitroimidazole with arabinose sugar moiety | -0.4 | More hydrophilic, leading to faster clearance and better image contrast. nih.govmdpi.com |
| [¹⁸F]EF5 | 2-nitroimidazole with pentafluoropropyl acetamide (B32628) side chain | Not specified | Higher lipophilicity than [¹⁸F]FMISO. nih.gov |
| [¹⁸F]FETNIM | 2-nitroimidazole derivative | Not specified | Developed as a more hydrophilic alternative to [¹⁸F]FMISO. mdpi.com |
While ¹⁸F-labeled compounds are used for PET, derivatives labeled with technetium-99m (⁹⁹ᵐTc) are developed for SPECT imaging, which is more widely available. nih.govbohrium.com The synthesis of these complexes involves attaching the 2-nitroimidazole moiety to a bifunctional chelator capable of securely binding the [⁹⁹ᵐTc]Tc core. researchgate.netmdpi.com
Several classes of chelators have been employed, including:
N₃S Chelators: These coordinate the technetium core through three nitrogen atoms and one sulfur atom. Peptidic agents like RP435 have been synthesized using an N₃S chelator to complex ⁹⁹ᵐTc, showing selective uptake in hypoxic cells. acs.org
Isocyanide Ligands: Four novel 2-nitroimidazole isocyanide derivatives were synthesized and successfully labeled with ⁹⁹ᵐTc. nih.govrsc.org These monodentate ligands can strongly coordinate with the technetium(I) core. nih.gov The resulting complexes were found to be stable and accumulate in tumors, with [⁹⁹ᵐTc]Tc-2c identified as a particularly promising candidate. nih.gov
HYNIC Derivatives: A 2-nitroimidazole derivative featuring a 6-hydrazinonicotinamide (HYNIC) chelator was synthesized and radiolabeled. mdpi.com Using co-ligands like tricine (B1662993) and TPPTS, the resulting complex [⁹⁹ᵐTc]Tc-tricine-TPPTS-HYNICNM showed high tumor uptake and rapid clearance from non-target organs. mdpi.comsemanticscholar.org
BATO Complexes: Boronic acid adducts of technetium dioximes (BATO) have been used to create complexes where a 2-nitroimidazole moiety is attached to the boron cap. nih.gov These complexes were characterized by methods including mass spectrometry, NMR, and HPLC. nih.gov
The synthesis typically involves a one-step labeling reaction where a solution of sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) is added to a kit containing the ligand and a reducing agent like stannous chloride. acs.orgnih.gov The resulting technetium complexes are then purified and characterized, commonly using High-Performance Liquid Chromatography (HPLC) to determine radiochemical purity. acs.orgnih.gov Structural confirmation is often achieved through elemental analysis, mass spectrometry, and NMR spectroscopy of the corresponding non-radioactive rhenium (Re) analogues. nih.gov
| Complex Type | Chelator / Ligand | Key Synthesis / Characterization Detail | Reference |
| Peptidic Complex | N₃S class chelator (e.g., in RP435) | Labeled with ⁹⁹ᵐTc using a stannous gluconate solution. Characterized by HPLC, mass spectrometry, and ¹H NMR. acs.org | acs.org |
| Isocyanide Complexes | 2-nitroimidazole isocyanide derivatives (2a-2d) | Labeled directly without heating. [⁹⁹ᵐTc]Tc-2c showed the highest tumor uptake. nih.gov | nih.govrsc.org |
| HYNIC Complex | HYNICNM (HYNIC 2-nitroimidazole derivative) | Labeled in one step with high yield (>95%) using tricine/TPPTS as co-ligands. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |
| BATO Complex | Boronic acid adduct of technetium dioximes | Prepared from either TcCl(dioxime)₃ or Tc(dioxime)₃(mu-OH)SnCl₃. Characterized by elemental analysis, MS, NMR, and HPLC. nih.gov | nih.gov |
Functional Materials Development
Beyond biomedical imaging, the chemical properties of 2-nitroimidazole derivatives make them candidates for applications in the development of novel functional materials.
The imidazole moiety is an integral part of various fluorophores, and synthetic fluorescent compounds incorporating imidazoles have been studied as potential pH probes. nih.gov The electronic properties of the 2-nitroimidazole ring, which are crucial for its bioreductive activation, also influence its interaction with light. Computational studies on 2-nitroimidazole-based radiopharmaceuticals have shown that the 2-nitroimidazole moiety largely determines the spectroscopic properties of its derivatives. nih.gov Time-dependent DFT computations have been used to gain insight into the excited states of these compounds. nih.gov The optical properties of some synthetic imidazoles are pH-dependent, with absorption and emission bands corresponding to protonated, neutral, and deprotonated species, which can exhibit photoacidic properties due to excited-state proton transfer (ESPT). nih.gov This tunability suggests that with appropriate structural modifications, 2-nitroimidazole derivatives could be developed into functional dyes for optical technologies, where changes in the electronic environment could be transduced into a measurable optical signal.
Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors for metals in acidic environments. chesci.com Derivatives of imidazole and benzimidazole (B57391) have been widely studied for this purpose. nih.govnih.gov The mechanism of inhibition primarily involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.net
This adsorption can occur through two main mechanisms:
Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules.
Chemisorption: This involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate bond. rsc.org
The nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group in 2-nitroimidazole derivatives can serve as active adsorption centers. chesci.comrsc.org Studies on nitroimidazopyridinehydrazone derivatives have shown their potential to inhibit aluminum corrosion in HCl solution. chesci.com The presence of the NO₂ group was found to influence the inhibition power of the compound. chesci.com The adsorption process for these types of inhibitors often follows the Langmuir adsorption isotherm, and thermodynamic calculations can determine whether the process is spontaneous. chesci.comrsc.org Theoretical studies using Density Functional Theory (DFT) can further elucidate the inhibition mechanism by calculating quantum chemical parameters that describe the electronic properties and adsorption behavior of the inhibitors. nih.gov
Role as a Chemical Building Block in Complex Molecular Architectures
The 2-nitroimidazole ring is a versatile synthon in organic chemistry, serving as a foundational building block for more complex molecules. nih.govnih.gov Its structure can be readily modified at several positions to introduce different functional groups, making it a valuable precursor in multi-step syntheses. derpharmachemica.comnih.gov
For instance, starting with commercially available 2-nitroimidazole, N-alkylation is a common first step to introduce a side chain. This side chain can then be further functionalized to attach chelators for radiolabeling, as seen in the synthesis of precursors for PET and SPECT tracers. nih.govnih.gov A common synthetic route involves reacting 2-nitroimidazole with a bifunctional reagent like 1-bromo-2-chloroethane (B52838) to add an ethyl chloride side chain, which can then be converted to an amine or other reactive group for further coupling reactions. nih.gov
The 2-nitroimidazole moiety is also used in molecular hybridization strategies, where it is combined with other pharmacophores to create new chemical entities with potentially synergistic or novel biological activities. mdpi.comresearchgate.net For example, 2-nitro-1-vinyl-1H-imidazole has been synthesized and proposed as a building block for creating new antichagasic drugs through coupling reactions involving its vinyl group. researchgate.netmdpi.com The synthesis of various amide derivatives has also been demonstrated, starting from a carboxylic acid derivative of nitroimidazole and condensing it with various amines, showcasing its utility in constructing diverse molecular libraries. derpharmachemica.com These examples highlight the importance of 2-nitroimidazole as a core scaffold in the design and synthesis of functional molecules for a wide range of applications. nih.gov
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions
A thorough search of scholarly articles and chemical databases does not yield any significant academic contributions specifically focused on 2-nitro-1H-imidazol-1-amine. The vast body of research on 2-nitroimidazoles centers on derivatives where the N-1 position is substituted with alkyl, aryl, or other functional groups, leading to well-known compounds with applications in areas such as hypoxia imaging and antimicrobial therapies. However, the direct N-amination to form this compound is not a well-documented area of study.
Unexplored Research Avenues and Challenges
The absence of literature on this compound itself highlights a significant unexplored research avenue. The primary challenge appears to be the synthesis and stabilization of this molecule. The introduction of an amine group directly onto the imidazole (B134444) nitrogen, particularly in the presence of a strong electron-withdrawing nitro group, may present synthetic hurdles and could potentially lead to an unstable compound.
Key unexplored areas include:
Synthetic Methodologies: The development of a viable and efficient synthetic route to produce this compound is the first and most critical step.
Chemical and Physical Properties: The fundamental characteristics of the compound, including its stability, solubility, and electronic properties, are completely unknown.
Biological Activity: It remains to be seen whether the N-amino functionalization would impart any novel biological activities compared to other 2-nitroimidazole (B3424786) derivatives.
Potential Future Directions in this compound Chemistry
Given the current void in research, the potential future directions for the chemistry of this compound are broad and speculative. Foundational research would be necessary to establish a baseline of knowledge.
Future research could potentially focus on:
Feasibility of Synthesis: The initial efforts would logically concentrate on theoretical and practical investigations into the synthesis and isolation of this compound.
Comparative Studies: Should the compound be successfully synthesized and stabilized, comparative studies with other N-substituted 2-nitroimidazoles would be crucial to understand the influence of the N-amino group on its chemical and biological properties.
Computational Modeling: In the absence of experimental data, computational studies could provide initial insights into the molecule's structure, stability, and potential reactivity, guiding future synthetic efforts.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reagents | Solvent | Temperature | Purification | Yield | Reference |
|---|---|---|---|---|---|
| o-Nitrobenzaldehyde, L-phenylalaninol, ammonium acetate | MeOH | 65°C | Column chromatography (ethyl acetate/ethanol) | ~70% | |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione, 1H-benzo[d]imidazol-2-amine | Ethanol | Reflux | Slow crystallization | ~65% |
How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. Imidazole C=N stretches appear near 1600 cm⁻¹ .
- NMR : In H NMR, aromatic protons of the imidazole ring resonate at δ 7.2–8.5 ppm. The NH₂ group (if present) shows broad peaks at δ 5.5–6.5 ppm. C NMR confirms sp² carbons (C=N) at δ 140–160 ppm .
- X-ray Diffraction : Single-crystal studies validate planar imidazole cores and dihedral angles between substituents. SHELX software is widely used for refinement, with hydrogen atoms placed via difference Fourier maps or riding models .
What are the key considerations for ensuring purity in synthesized samples?
Methodological Answer:
- Chromatographic Purity : Use HPLC or TLC with UV detection to monitor by-products. Impurity profiling against reference standards (e.g., EP/Pharmaceutical-grade impurities) ensures compliance .
- Crystallization : Slow evaporation of solvent mixtures (e.g., methanol/diethyl ether) minimizes inclusion of solutes and yields high-purity crystals .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (deviation <0.4%) .
Advanced Research Questions
How do variations in nitro group positioning affect biological activity?
Methodological Answer:
The nitro group's electronic and steric effects influence bioactivity:
- Antibacterial Activity : 2-Nitroimidazoles exhibit greater activity against anaerobic bacteria due to nitroreductase-mediated activation. 5-Nitro isomers (e.g., 5-nitro-1H-benzo[d]imidazol-2-amine) show reduced solubility, impacting bioavailability .
- Anti-HIV Activity : Nitro positioning alters binding to reverse transcriptase. Computational docking (e.g., AutoDock Vina) can predict affinity differences, but experimental validation via enzyme inhibition assays is essential .
Q. Table 2: Nitro Position vs. Biological Activity
What strategies resolve contradictions between computational and experimental data?
Methodological Answer:
- Multi-method Validation : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental IR/NMR to confirm electronic structures. Discrepancies in bond lengths >0.05 Å may indicate solvation effects .
- Crystallographic Cross-check : Validate computationally predicted tautomers using X-ray data. SHELXL refinement can resolve ambiguities in hydrogen bonding networks .
- Statistical Analysis : Apply R-factor metrics (<0.05 for high-resolution data) to assess model accuracy .
Best practices for crystallographic validation of nitroimidazole structures
Methodological Answer:
- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve nitro group geometry. Twinning or disorder requires integration with TWINABS .
- Refinement in SHELXL : Restrain NH/CH distances (e.g., DFIX commands) and apply anisotropic displacement parameters for non-H atoms. Validate via R1/wR2 convergence (<5% difference) .
- PLATON Checks : Analyze voids, hydrogen bonds, and π-π interactions. Intramolecular C–H⋯π contacts (e.g., in 2-nitro derivatives) stabilize conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
